

Commercial availability of 1-(6-Ethoxypyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Ethoxypyridin-3-yl)ethanone

Cat. No.: B1442903

[Get Quote](#)

An In-Depth Technical Guide to the Commercial Availability and Application of **1-(6-Ethoxypyridin-3-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **1-(6-Ethoxypyridin-3-yl)ethanone** (CAS No. 885229-37-8), a key heterocyclic building block for the pharmaceutical and agrochemical industries. The document details its commercial availability, provides an analysis of plausible synthetic routes, and explores its applications as a strategic intermediate in drug discovery, drawing parallels to established synthetic pathways for commercial drugs. This guide is intended to serve as a practical resource for scientists engaged in organic synthesis and medicinal chemistry, offering both procurement information and field-proven insights into its chemical utility.

Introduction to a Versatile Pyridine Intermediate

1-(6-Ethoxypyridin-3-yl)ethanone is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules. Its structure, featuring an ethoxy group and an acetyl moiety on a pyridine core, offers multiple points for chemical modification, making it a versatile building block. This compound is particularly relevant in the development of pharmaceuticals, where the pyridine scaffold is a common feature in bioactive molecules targeting a range of conditions, including central nervous system disorders.^[1] It also finds use in agrochemical research for the creation of novel pesticides and herbicides.^[1] This

guide consolidates technical data, commercial sourcing information, and synthetic strategies to facilitate its effective use in research and development settings.

Chemical and Physical Properties

A summary of the key identifiers and molecular information for **1-(6-Ethoxypyridin-3-yl)ethanone** is presented below. This data is essential for procurement, reaction planning, and analytical characterization.

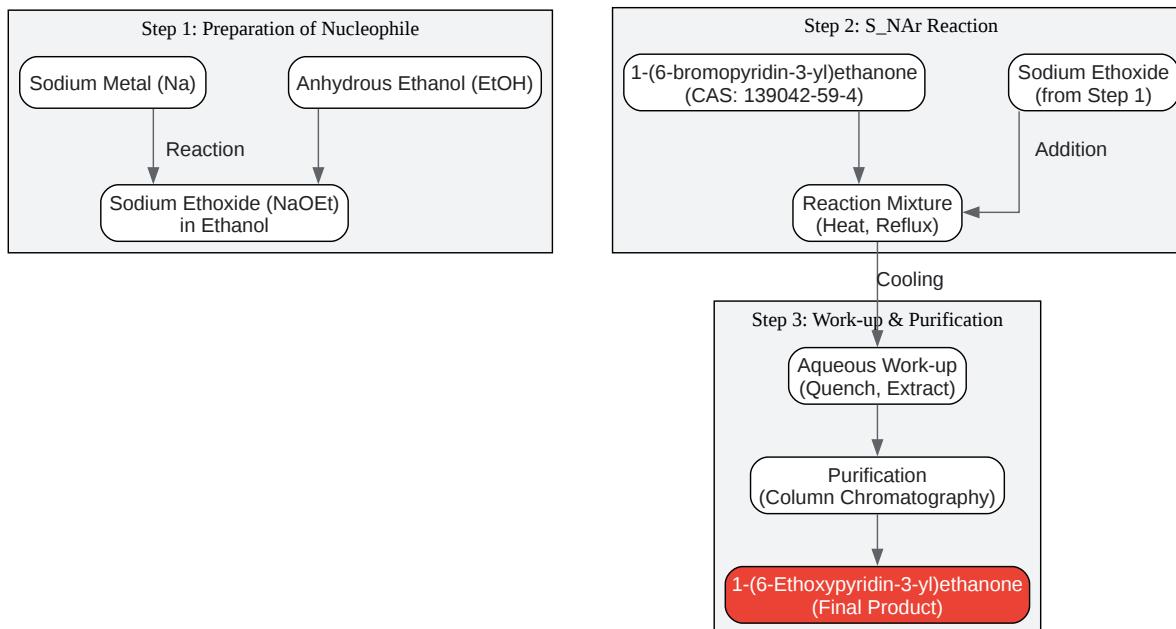
Property	Value	Source
CAS Number	885229-37-8	[1] [2]
Molecular Formula	C ₉ H ₁₁ NO ₂	[1]
Molecular Weight	165.19 g/mol	[1]
Synonyms	3-Acetyl-6-ethoxypyridine	N/A
Typical Purity	≥98%	[1]
Storage	Room temperature, dry conditions	[1]

Commercial Availability and Procurement

1-(6-Ethoxypyridin-3-yl)ethanone is commercially available from several specialized chemical suppliers. These vendors typically offer the compound in research-grade quantities, with options for bulk or custom synthesis upon request.

Supplier	Catalog Number	CAS Number	Notes
Frontier Specialty Chemicals	Y15206	885229-37-8	Offers various sizes and bulk quantities. [2]
MySkinRecipes	#69854	885229-37-8	Available in 1g size with a 10-20 day lead time. [1]
BLDpharm	BD289441	885229-37-8	Listed as a related product to other pyridine derivatives. [3]

Prospective buyers should contact suppliers directly for current pricing, availability, and to request a Certificate of Analysis (CofA) to ensure material quality and purity specifications are met.


Synthetic Routes and Methodologies

The synthesis of **1-(6-Ethoxypyridin-3-yl)ethanone** is not trivial. Direct acylation of the 2-ethoxypyridine precursor via classical Friedel-Crafts methodology is generally ineffective for pyridine rings. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl_3), which deactivates the ring toward electrophilic aromatic substitution.[\[4\]](#)[\[5\]](#) [\[6\]](#)

A more robust and industrially scalable approach involves the modification of a pre-functionalized pyridine ring. The most logical pathway is a nucleophilic aromatic substitution (SNAr) reaction on a 1-(6-halopyridin-3-yl)ethanone precursor.

Proposed Synthetic Workflow: Nucleophilic Aromatic Substitution

This workflow begins with a commercially available starting material, 1-(6-bromopyridin-3-yl)ethanone, and introduces the desired ethoxy group in a straightforward, high-yielding substitution reaction.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **1-(6-Ethoxypyridin-3-yl)ethanone** via S_NAr.

Experimental Protocol: Synthesis via S_NAr

Disclaimer: This protocol is a representative methodology and should be adapted and optimized under appropriate laboratory safety protocols.

- Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an inert atmosphere (N₂ or Ar), add anhydrous ethanol (e.g., 100

mL). Carefully add sodium metal (e.g., 1.1 molar equivalents relative to the substrate) in small portions. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all sodium has dissolved completely.

- Substitution Reaction: To the freshly prepared sodium ethoxide solution, add 1-(6-bromopyridin-3-yl)ethanone (1.0 molar equivalent).[\[7\]](#)
- Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Reduce the solvent volume using a rotary evaporator.
- Extraction: Transfer the aqueous residue to a separatory funnel and extract three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the final, pure **1-(6-Ethoxypyridin-3-yl)ethanone**.

Applications in Drug Discovery and Development

The utility of the 1-(6-alkoxypyridin-3-yl)ethanone scaffold is best exemplified by its close structural analogs used in the synthesis of major pharmaceuticals. The methylated version, 1-(6-methylpyridin-3-yl)ethanone, is a critical intermediate in the manufacturing of Etoricoxib (trade name Arcoxia), a selective COX-2 inhibitor used to treat arthritis and pain.[\[8\]](#)[\[9\]](#)[\[10\]](#) The established synthetic routes for Etoricoxib highlight the industrial relevance and strategic importance of this class of intermediates.[\[8\]](#)[\[10\]](#)

Beyond this direct analogue, the structural motif of a substituted pyridine is prevalent in modern medicinal chemistry. It appears in molecules designed as:

- APJ Receptor Agonists: For potential use in treating heart failure.[\[11\]](#)

- GLP-1 Receptor Agonists: A major class of drugs for treating type 2 diabetes and obesity.[12]
- Bromodomain Inhibitors: Investigated as novel therapeutics for castration-resistant prostate cancer.[13]

The presence of the ethoxy and acetyl groups on **1-(6-Ethoxypyridin-3-yl)ethanone** provides synthetic handles for elaboration into more complex molecules, making it an ideal starting point for generating chemical libraries for high-throughput screening and lead optimization campaigns.[14]

Conclusion

1-(6-Ethoxypyridin-3-yl)ethanone is a commercially accessible and highly valuable chemical intermediate. While its direct synthesis presents challenges common to pyridine chemistry, viable and scalable synthetic routes exist through the modification of halogenated precursors. Its significance is underscored by the role of structurally similar compounds in the synthesis of blockbuster drugs like Etoricoxib. For researchers in the pharmaceutical and agrochemical sectors, this compound represents a strategic building block for the discovery and development of novel, high-value chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(6-Ethoxypyridin-3-yl)ethanone [myskinrecipes.com]
- 2. 1-(6-Ethoxypyridin-3-yl)ethanone | [frontierspecialtychemicals.com]
- 3. 1395039-12-9|1-(6-Isopropoxypyridin-3-yl)ethanone|BLD Pharm [bldpharm.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 1-(6-Bromopyridin-3-yl)ethanone [oakwoodchemical.com]

- 8. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 9. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 10. [patents.justia.com](#) [patents.justia.com]
- 11. Discovery of a Hydroxypyridinone APJ Receptor Agonist as a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US20240034725A1 - Glp-1 receptor agonists and uses thereof - Google Patents [patents.google.com]
- 13. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercial availability of 1-(6-Ethoxypyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1442903#commercial-availability-of-1-6-ethoxypyridin-3-yl-ethanone\]](https://www.benchchem.com/product/b1442903#commercial-availability-of-1-6-ethoxypyridin-3-yl-ethanone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com